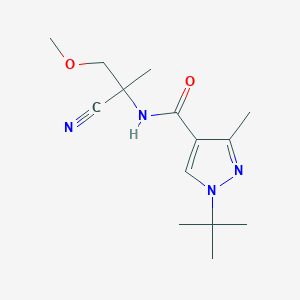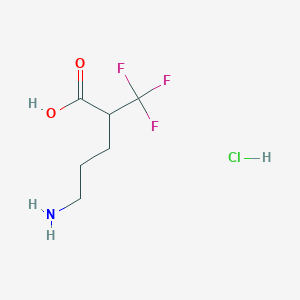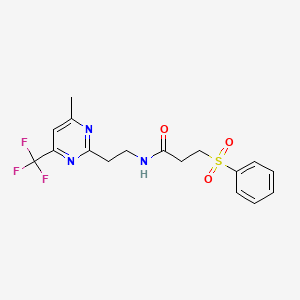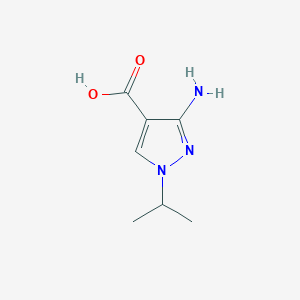
2-(Tribromomethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tribromomethyl)oxirane is a chemical compound that is part of the oxirane family, characterized by a three-membered epoxy ring structure. While the provided papers do not directly discuss 2-(Tribromomethyl)oxirane, they do provide insights into the chemistry of oxiranes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-(Tribromomethyl)oxirane.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was accomplished using a cationic initiator, leading to a polymer with a stiff conformation . Another example is the synthesis of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane from enantiopure phenylglycidol, which serves as a chiral resolution reagent . Additionally, the reaction of 2,2-dibromomethylquinoxaline with aromatic aldehydes in the presence of TDAE produced oxiranes with good yields and stereoselectivity . These methods highlight the versatility of oxirane synthesis, which could be applicable to the synthesis of 2-(Tribromomethyl)oxirane.
Molecular Structure Analysis
The molecular structure of oxiranes is characterized by the presence of a strained three-membered ring, which imparts reactivity to the molecule. The study of the oxirane-trifluoromethane dimer revealed weak C-H...O and C-H...F-C hydrogen bonds, with the dimer adopting a C(s)() geometry . These weak interactions can influence the physical properties and reactivity of oxiranes, including 2-(Tribromomethyl)oxirane.
Chemical Reactions Analysis
Oxiranes are known for their ring-opening reactions, which can be exploited in various chemical transformations. For example, the ring-opening polymerization of a disubstituted oxirane led to the formation of a polyether with a carbonyl–aromatic π-stacked structure . Similarly, the reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles under microwave heating resulted in the opening of the oxirane ring . These reactions demonstrate the potential of oxiranes, including 2-(Tribromomethyl)oxirane, to undergo ring-opening reactions with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes can be influenced by their substituents. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involved a nucleophilic substitution reaction followed by ring-opening polymerization, leading to a polymer with specific properties . The presence of fluorinated side chains in this polymer affects its physical and chemical characteristics. Similarly, the tribromomethyl group in 2-(Tribromomethyl)oxirane would be expected to influence its reactivity, solubility, and other properties.
科学的研究の応用
Genotoxicity Studies Research on oxiranes, including derivatives of 2-(Tribromomethyl)oxirane, has also focused on their potential genotoxic effects. A study analyzing the formation of micronuclei and gene mutations in mammalian cells exposed to oxiranes revealed significant genetic damage at low concentrations. Such findings underscore the importance of understanding the biological impacts of oxiranes in the development of materials, emphasizing their reactivity and potential adverse effects on genetic material (Schweikl et al., 2004).
Biocatalysis and Asymmetric Synthesis The biohydrolysis of 2,2-disubstituted oxiranes using bacterial epoxide hydrolases demonstrates the substrate and biocatalyst-dependent nature of this reaction. This process facilitates the modulation of enantioselectivity, enabling the resolution of oxiranes with good to excellent selectivities. The enantiomerically enriched epoxides and vicinal diols obtained offer valuable synthetic handles for use in asymmetric synthesis, illustrating the utility of oxiranes in biocatalytic applications (Steinreiber et al., 2000).
Polymer Synthesis Oxiranes, including 2-(Tribromomethyl)oxirane derivatives, are pivotal in the synthesis of polymers through ring-opening polymerization. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the capability to produce polymers with specific properties via nucleophilic substitution reactions and ring-opening polymerization. Such polymers have applications in various fields, including materials science and engineering (Li Zhan-xiong, 2012).
Catalysis and Organic Synthesis The versatility of oxiranes extends to catalysis, where Schiff-Base Metal(II) complexes facilitate the regioselective conversion of 1,2-epoxyethanes to valuable intermediates for the synthesis of biologically active molecules. This demonstrates the potential of oxiranes to act as substrates in catalytic processes for the efficient production of organic compounds (Sharghi & Nasseri, 2003).
作用機序
Target of Action
The primary targets of 2-(Tribromomethyl)oxirane are molecules with nucleophilic sites, such as amines and carboxylic acids . These molecules play a crucial role in various biochemical reactions, including the formation of esters and amides, which are key components in a wide range of biological and synthetic materials .
Mode of Action
2-(Tribromomethyl)oxirane interacts with its targets through a process known as ring-opening reaction . This reaction is initiated by a tertiary amine and involves the conversion of the oxirane ring in 2-(Tribromomethyl)oxirane to a more reactive species . The activated oxirane then undergoes nucleophilic attack by a carboxylate anion, leading to the formation of β-hydroxypropyl ester . This reaction can occur through both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reaction of 2-(Tribromomethyl)oxirane affects several biochemical pathways. It leads to the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations are key steps in the synthesis of pharmaceutical and natural products . .
Result of Action
The molecular and cellular effects of 2-(Tribromomethyl)oxirane’s action are largely dependent on the specific biochemical pathways it affects. The formation of β-hydroxypropyl ester, for instance, can have various effects depending on the context . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Tribromomethyl)oxirane. For instance, the reaction time, reaction temperature, and molar ratios of hydrogen peroxide are factors that influence the epoxidation reaction . Understanding these factors can help optimize the use of 2-(Tribromomethyl)oxirane in various applications.
将来の方向性
特性
IUPAC Name |
2-(tribromomethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDLDJGIUNIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tribromomethyl)oxirane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
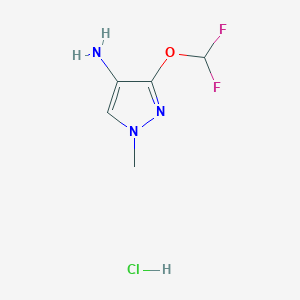
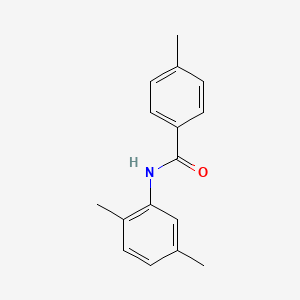
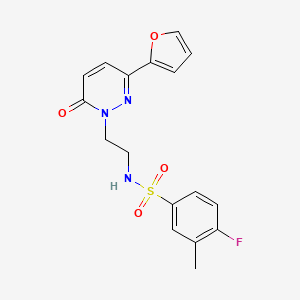
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
